molecular formula C13H11ClO5S B2536376 Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate CAS No. 886498-59-5

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate

Cat. No.: B2536376
CAS No.: 886498-59-5
M. Wt: 314.74
InChI Key: HHLPOCSOIUIVAT-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group at the 2-position and a sulfonylmethyl group attached to a 4-chlorophenyl ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions. This step often involves the reaction of a suitable sulfonyl chloride with a methyl group in the presence of a base.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound is similar in structure but contains a fluoro and nitro group instead of a chlorophenyl and sulfonylmethyl group.

    Methyl 5-(4-Cyanophenyl)furan-2-carboxylate: This compound has a cyanophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.

Biological Activity

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H12ClO4S
  • Molecular Weight : 287.74 g/mol

The presence of the furan ring, a sulfonyl group , and a chlorophenyl moiety contributes to its biological activity. The sulfonyl group is particularly relevant for enzyme inhibition and antibacterial properties.

1. Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard disk diffusion methods, and results indicated significant inhibition zones compared to controls.

Bacterial StrainInhibition Zone (mm)Classification
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak
Staphylococcus aureus12Moderate

2. Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

  • Acetylcholinesterase Inhibition : The compound showed an IC50 value of approximately 25 µM, indicating effective inhibition compared to known inhibitors.
  • Urease Inhibition : The compound was also tested for urease inhibitory activity, yielding an IC50 value of around 30 µM.

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound reduced cell viability by over 50% at concentrations of 50 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonyl group likely interacts with the active sites of target enzymes, leading to inhibition.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to its anticancer effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on a series of synthesized derivatives, this compound was compared with other compounds for antibacterial efficacy. The results indicated that modifications in the structure significantly affected the antibacterial potency, emphasizing the importance of the chlorophenyl group in enhancing activity against Gram-negative bacteria .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer potential of this compound against various human cancer cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptosis pathways, which could be further explored for developing new anticancer therapies .

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPOCSOIUIVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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